molecular formula C9H11N5O B276595 N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Cat. No. B276595
M. Wt: 205.22 g/mol
InChI Key: RURQGVBYTZEVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as FMA-1, is a tetrazole-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMA-1 has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial and fungal growth. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been shown to have low toxicity in vitro, indicating its potential as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is its versatility in various scientific research applications, including anticancer, anti-inflammatory, and antimicrobial studies. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine also has low toxicity in vitro, indicating its potential as a safe therapeutic agent. However, one limitation of N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

For N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine research include further optimization of its synthesis and modification of its chemical structure to improve its solubility and bioavailability. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can also be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can be studied in vivo to further evaluate its safety and efficacy as a therapeutic agent.

Synthesis Methods

N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can be synthesized through a multi-step process involving the reaction of furfural with propargyl bromide, followed by the reaction of the resulting compound with sodium azide and ammonium chloride. The final product is obtained through the reaction of the intermediate compound with 5-aminotetrazole. The synthesis of N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been optimized through various modifications to the reaction conditions, resulting in higher yields and purities.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been studied for its potential as an anticancer agent, with preclinical studies showing promising results. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, as well as the downregulation of Bcl-2 expression. N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has also been studied for its potential as an anti-inflammatory agent, with studies showing that N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been studied for its potential as an antimicrobial agent, with studies showing that N-(furan-2-ylmethyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine can inhibit the growth of various bacteria and fungi.

properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C9H11N5O/c1-2-5-14-9(11-12-13-14)10-7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H,10,11,13)

InChI Key

RURQGVBYTZEVDY-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=CC=CO2

Canonical SMILES

C=CCN1C(=NN=N1)NCC2=CC=CO2

Origin of Product

United States

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